PEG Chain Length Defines Spatial Reach: S-Acetyl-PEG8-OH vs. S-Acetyl-PEG4-Boc
The PEG chain length directly dictates the spatial separation between ligands in a PROTAC molecule. S-Acetyl-PEG8-OH provides an extended spacer compared to shorter analogs like S-Acetyl-PEG4-Boc . This difference is critical for effective ternary complex formation. S-Acetyl-PEG8-OH, with eight ethylene oxide units, offers a calculated extended chain length significantly greater than the four units found in S-Acetyl-PEG4-Boc, enabling it to bridge binding pockets that shorter linkers cannot effectively span .
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | 8 ethylene oxide (EO) units; Extended chain length approx. 28.8 Å |
| Comparator Or Baseline | S-Acetyl-PEG4-Boc: 4 EO units; Shorter spacer length |
| Quantified Difference | Target compound has 4 additional EO units (approx. 14-16 Å difference in extended length) |
| Conditions | Calculated based on standard PEG monomer length (3.5-3.6 Å per EO unit) as reported for dPEG® spacers |
Why This Matters
This length differential is a primary determinant of ternary complex stability in PROTAC design, with the PEG8 spacer potentially enabling degradation of targets inaccessible to shorter PEG4-based linkers.
